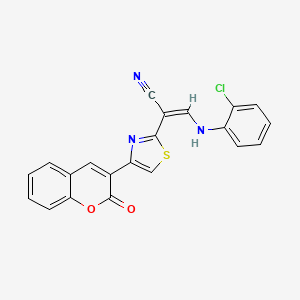

(Z)-3-((2-chlorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Description

This compound is a substituted acrylonitrile derivative featuring a 2-chlorophenylamino group at the β-position and a thiazole ring substituted with a 2-oxo-2H-chromen-3-yl moiety at the α-position. The Z-configuration of the acrylonitrile double bond ensures specific stereoelectronic interactions, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(Z)-3-(2-chloroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClN3O2S/c22-16-6-2-3-7-17(16)24-11-14(10-23)20-25-18(12-28-20)15-9-13-5-1-4-8-19(13)27-21(15)26/h1-9,11-12,24H/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUICFKXVZOQCI-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=CC=C4Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=CC=CC=C4Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((2-chlorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic compound that combines a thiazole moiety with a coumarin derivative. This combination has been shown to exhibit significant biological activities, particularly in the fields of anticancer and neuroprotective research. The following sections will explore the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process, including the formation of the thiazole and coumarin derivatives followed by their coupling. The synthetic route is crucial for optimizing yield and purity, which directly influences biological activity.

Anticancer Activity

Recent studies have indicated that compounds featuring thiazole and coumarin structures possess notable anticancer properties. For instance, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In one study, thiazole-containing compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 1.61 ± 0.92 |

| Compound B | MCF7 | 1.98 ± 1.22 |

| (Z)-3... | A431 | <5.00 |

Acetylcholinesterase Inhibition

Another significant aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures have been shown to inhibit AChE effectively, which is beneficial for treating neurodegenerative diseases like Alzheimer's .

Table 2: AChE Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| Compound C | 2.7 |

| Compound D | 5.0 |

| (Z)-3... | TBD |

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3... can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications at the 4-position can enhance potency.

- Coumarin Moiety : The presence of the 2H-chromen structure contributes to AChE inhibition; electron-withdrawing groups at specific positions improve binding affinity.

- Chlorophenyl Group : The 2-chlorophenyl substitution may enhance lipophilicity and cellular uptake, leading to increased efficacy.

Case Studies

- Neuroprotective Effects : In vitro studies demonstrated that similar compounds reduced oxidative stress markers in neuronal cells, suggesting potential for neuroprotection .

- Antitumor Efficacy : A recent study evaluated a series of thiazole-coumarin hybrids and found that one derivative exhibited significant growth inhibition in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared with three analogs (Table 1) from recent literature and databases:

(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile ().

(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile ().

(Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile ().

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| Target Compound | C₂₀H₁₃ClN₄O₂S | 408.86* | 2-Chlorophenylamino, 2-oxo-2H-chromen-3-yl (thiazol) | Chromenone ring for π-conjugation/fluorescence |

| (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile | C₁₉H₁₃ClN₄O₂S | 396.85 | 3-Chloro-2-methylphenylamino, 4-nitrophenyl (thiazol) | Strong electron-withdrawing nitro group |

| (Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile | C₁₈H₁₀ClN₃O₃S | 383.80 | 4-Hydroxy-3-nitrophenyl, 4-chlorophenyl (thiazol) | Hydroxy-nitro substitution for H-bonding |

| (Z)-3-((3-Chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | C₂₀H₁₆ClN₃S | 365.90 | 3-Chlorophenylamino, 2,4-dimethylphenyl (thiazol) | Electron-donating methyl groups |

Substituent Effects on Properties

- The 2-oxo-chromenone in the target compound offers extended conjugation, likely improving UV absorption and fluorescence, which is advantageous in imaging or sensor applications .

Electron-Donating Groups (EDGs):

Hydrogen-Bonding Capacity:

- The 4-hydroxy-3-nitrophenyl group in facilitates hydrogen bonding, which could enhance binding affinity to proteins or stabilize crystal packing .

Q & A

Q. Q1: What are the common synthetic routes for synthesizing (Z)-3-((2-chlorophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

A: The compound is typically synthesized via Knoevenagel condensation between 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile and substituted aldehydes. highlights a green method using triphenylphosphine as a catalyst in PEG-600, achieving yields of 75–92% under reflux conditions. Optimization involves solvent selection (e.g., ethanol vs. PEG-600), temperature control (reflux vs. room temperature), and catalyst loading. For instance, tetrabutylammonium tribromide (TBATB) is effective in generating the acetonitrile precursor via bromination of coumarin-thiazole intermediates . A two-component protocol () using 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol also provides a streamlined route, with yields dependent on substituent electronic effects (e.g., electron-withdrawing groups on anilines reduce reaction rates) .

Q. Q2: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

A: Key techniques include:

- FTIR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹), coumarin carbonyl (C=O ~1700 cm⁻¹), and thiazole ring vibrations .

- NMR : ¹H/¹³C NMR identifies Z-configuration via coupling constants (e.g., vinyl protons J = 10–12 Hz) and substituent integration (e.g., 2-chlorophenyl protons) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. reports orthorhombic space group Pna2₁ for a related coumarin-thiazole analog, with unit cell parameters a = 13.0785 Å, b = 25.746 Å, c = 4.7235 Å . SHELX programs () are standard for refining crystal structures, particularly for handling twinned data or high-resolution macromolecular complexes .

Advanced Research Questions

Q. Q3: How does the Z-configuration influence intermolecular interactions and crystal packing in this compound?

A: The Z-configuration directs spatial arrangement of the acrylonitrile and 2-chlorophenyl groups, favoring π-π stacking between coumarin and thiazole rings. ’s graph set analysis (e.g., R₂²(8) motifs) can map hydrogen bonds (e.g., N–H···O=C between amino and carbonyl groups) and halogen interactions (Cl···π). For example, in , (Z)-3-(3,4-dimethoxyphenyl) analogs exhibit C–H···O bonds stabilizing layered packing, suggesting similar behavior for the 2-chlorophenyl variant . Computational tools (e.g., Mercury CSD) can model these interactions to predict solubility and stability .

Q. Q4: What strategies are recommended for resolving contradictions in biological activity data across structural analogs?

A: Contradictions often arise from substituent electronic effects or assay conditions. For example:

- Substituent position : Moving the chloro group from the 2- to 4-position on the phenyl ring () alters steric bulk, affecting binding to target enzymes like kinases .

- Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) and validate via dose-response curves (IC₅₀) and control compounds (e.g., staurosporine). ’s synthesis of 2-(5-arylidene-4-oxo-thiazolidin-2-ylidene)propionitriles demonstrates how minor structural changes (e.g., replacing methoxy with nitro groups) can switch activity from antiproliferative to anti-inflammatory .

Q. Q5: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

A:

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding to targets like EGFR or COX-2. The acrylonitrile group’s electrophilicity may form covalent bonds with cysteine residues, requiring careful optimization to balance potency and toxicity .

- ADMET prediction : Tools like SwissADME evaluate logP (aim for 2–5), solubility (<−4 logS indicates poor absorption), and CYP450 interactions. ’s PEG-600-synthesized derivatives show improved aqueous solubility due to reduced crystallinity .

Methodological Challenges

Q. Q6: What experimental design principles apply to optimizing reaction yields in multistep syntheses?

A: Use factorial design (DoE) to screen variables:

- Critical factors : Catalyst (e.g., TBATB vs. PPh₃), solvent polarity (ethanol vs. acetonitrile), and stoichiometry ().

- Response surface methodology (RSM) can model nonlinear relationships. For example, ’s flow-chemistry approach for diazomethane synthesis reduced side reactions by 40% via precise temperature/residence time control .

Q. Q7: How can researchers address discrepancies in spectroscopic data between synthetic batches?

A: Common issues and solutions:

- Impurity profiling : LC-MS/MS detects byproducts (e.g., E-isomers or dehalogenated species). ’s use of elemental analysis (C, H, N, S) ensures purity >95% .

- Dynamic NMR : Resolves rotational barriers in Z/E mixtures. For example, coalescence temperatures for thiazole ring puckering can indicate conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.